N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide
Overview
Description
N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide is a heterocyclic compound that features a thiazole ring and a benzopyran moiety. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, while the benzopyran moiety is a fused ring system consisting of a benzene ring and a pyran ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . These activities suggest that thiazole derivatives may interact with a variety of biological targets.
Mode of Action
They may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives, it is likely that this compound interacts with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of N-1,3-thiazol-2-yl-3-chromanecarboxamide.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the action of these compounds may be influenced by the chemical environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the benzopyran moiety. One common method involves the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea and an α-haloketone under acidic conditions to form the thiazole ring . The benzopyran moiety can be synthesized through the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst . The final step involves coupling the thiazole and benzopyran moieties through an amide bond formation using reagents such as carbodiimides or acid chlorides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Hantzsch thiazole synthesis and Pechmann condensation, as well as automated systems for the coupling reactions . The choice of solvents, catalysts, and purification methods are also optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiazoles, substituted thiazoles.
Scientific Research Applications
N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of new materials, such as dyes and polymers.
Comparison with Similar Compounds
N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide can be compared with other similar compounds, such as:
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c16-12(15-13-14-5-6-18-13)10-7-9-3-1-2-4-11(9)17-8-10/h1-6,10H,7-8H2,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHDEEQVEMGVRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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